molecular formula C15H12BrNO2 B14734939 2-Bromo-n-(9h-xanthen-9-yl)acetamide CAS No. 6325-98-0

2-Bromo-n-(9h-xanthen-9-yl)acetamide

Cat. No.: B14734939
CAS No.: 6325-98-0
M. Wt: 318.16 g/mol
InChI Key: BXHBHRHXRVMXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-n-(9h-xanthen-9-yl)acetamide is a chemical compound with the molecular formula C15H12BrNO2 It is a derivative of xanthene, a tricyclic aromatic compound, and is characterized by the presence of a bromine atom and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-(9h-xanthen-9-yl)acetamide typically involves the bromination of xanthene followed by the introduction of the acetamide group. One common method is as follows:

    Bromination of Xanthene: Xanthene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Formation of Acetamide Group: The brominated xanthene is then reacted with acetamide in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(9h-xanthen-9-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-n-(9h-xanthen-9-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-n-(9h-xanthen-9-yl)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-xanthone: Similar in structure but lacks the acetamide group.

    9H-xanthen-9-ylacetamide: Similar but without the bromine atom.

    Bromoacetamide: Contains the bromine and acetamide groups but lacks the xanthene structure.

Uniqueness

2-Bromo-n-(9h-xanthen-9-yl)acetamide is unique due to the combination of the xanthene core, bromine atom, and acetamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

6325-98-0

Molecular Formula

C15H12BrNO2

Molecular Weight

318.16 g/mol

IUPAC Name

2-bromo-N-(9H-xanthen-9-yl)acetamide

InChI

InChI=1S/C15H12BrNO2/c16-9-14(18)17-15-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)15/h1-8,15H,9H2,(H,17,18)

InChI Key

BXHBHRHXRVMXAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.